molecular formula C20H21NO4 B4552201 2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE

2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE

Cat. No.: B4552201
M. Wt: 339.4 g/mol
InChI Key: TWEPUJHVGDFROF-UHFFFAOYSA-N
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Description

2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE is a useful research compound. Its molecular formula is C20H21NO4 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2,5-dimethylphenyl)-2-oxoethyl N-(phenylacetyl)glycinate is 339.14705815 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodecarboxylative Additions

Photodecarboxylative addition reactions involving N-protected α-amino acids showcase a method where compounds like 2-(2,5-dimethylphenyl)-2-oxoethyl N-(phenylacetyl)glycinate could potentially be applied. Specifically, photoreactions of N,N-dimethylated α-amino acid salts with N-methylphthalimide lead to photoreduction and acetone trapping, highlighting the nuanced reactivity of similar compounds under light-induced conditions (Gallagher et al., 2010).

Conformational Analysis of Glycosides

Studies on phenyl glycosides, including structures similar to 2-(2,5-dimethylphenyl)-2-oxoethyl N-(phenylacetyl)glycinate, offer insights into their solid-state properties through X-ray diffraction and NMR analysis. Such research aids in understanding the molecular conformations and potential applications in designing molecules with desired physical characteristics (Wałejko et al., 2019).

Asymmetric Oxidative Dimerization

The asymmetric oxidative dimerization of glycinates opens avenues for synthesizing compounds with specific stereochemical configurations, useful in creating enantiomerically enriched products for various applications, including medicinal chemistry (Alvarez-Ibarra et al., 1997).

Multicomponent Cycloaddition Reactions

Silver-catalyzed multicomponent 1,3-dipolar cycloaddition reactions involving azomethine ylides demonstrate the synthetic utility of compounds like 2-(2,5-dimethylphenyl)-2-oxoethyl N-(phenylacetyl)glycinate in constructing complex molecular architectures. Such reactions facilitate the synthesis of polysubstituted proline derivatives, highlighting the potential in generating bioactive molecules (Mancebo‐Aracil et al., 2015).

Oxidative Coupling Polymerization

The oxidative coupling polymerization of similar dimethylphenols underlines the potential of 2-(2,5-dimethylphenyl)-2-oxoethyl N-(phenylacetyl)glycinate in polymer science, especially in creating high molecular weight polymers with distinct thermal properties (Shibasaki et al., 2007).

Properties

IUPAC Name

[2-(2,5-dimethylphenyl)-2-oxoethyl] 2-[(2-phenylacetyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-14-8-9-15(2)17(10-14)18(22)13-25-20(24)12-21-19(23)11-16-6-4-3-5-7-16/h3-10H,11-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEPUJHVGDFROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)COC(=O)CNC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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